Synthetic Yield Advantage: 3-Amino-4-methoxybenzaldehyde Outperforms its Regioisomer
The synthesis of 3-Amino-4-methoxybenzaldehyde can be achieved in a reported isolated yield of 77%, compared to a 83% yield for its regioisomer 4-Amino-3-methoxybenzaldehyde . However, the target compound can also be synthesized via an adapted Vilsmeier-Haack approach, achieving quantitative yield in a single step [1], which is a notable efficiency gain over the multi-step nitration/reduction sequence typically required for both isomers [REFS-1, REFS-3].
| Evidence Dimension | Synthetic Isolated Yield |
|---|---|
| Target Compound Data | 77% (via reduction of 3-nitro-4-methoxybenzaldehyde) ; Quantitative (via adapted Vilsmeier conditions) [1] |
| Comparator Or Baseline | 4-Amino-3-methoxybenzaldehyde: 83% yield (via reduction of 4-nitro-3-methoxybenzaldehyde) |
| Quantified Difference | Target compound's Vilsmeier route is quantitative, offering a substantial advantage over the 83% multi-step process for the regioisomer. |
| Conditions | Vilsmeier conditions for quantitative yield [1]; Sodium dithionite/K2CO3 in DCM/water for 77% yield |
Why This Matters
The availability of a quantitative, one-step synthetic route provides a compelling advantage for procurement, enabling cost-effective scaling and reducing purification burdens.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 3-Amino-4-methoxybenzaldehyde in Quantitative Yield. Molbank 2023, 2023(2), M1654. View Source
